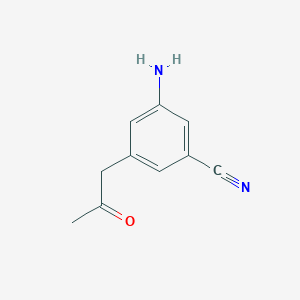
Diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate is a chemical compound that belongs to the class of tetrazine derivatives It is characterized by the presence of a tetrazine ring, which is a six-membered ring containing four nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with diethyl phosphonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the phosphonate group is replaced by other nucleophiles[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted tetrazine derivatives .
Aplicaciones Científicas De Investigación
Diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol: Another tetrazine derivative with similar chemical properties.
Methyltetrazine-amine hydrochloride: A related compound used in similar applications.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C8H15N4O3P |
|---|---|
Peso molecular |
246.20 g/mol |
Nombre IUPAC |
3-(diethoxyphosphorylmethyl)-6-methyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H15N4O3P/c1-4-14-16(13,15-5-2)6-8-11-9-7(3)10-12-8/h4-6H2,1-3H3 |
Clave InChI |
ZXIWNEWLMHHWLS-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=NN=C(N=N1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B14065729.png)
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)



![3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B14065747.png)
![[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14065754.png)

![[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride](/img/structure/B14065790.png)




